![molecular formula C21H18Cl4Sn B14680849 Chlorotris[(4-chlorophenyl)methyl]stannane CAS No. 38480-71-6](/img/structure/B14680849.png)
Chlorotris[(4-chlorophenyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris[(4-chlorophenyl)methyl]stannane is an organotin compound with the molecular formula C21H18Cl4Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three (4-chlorophenyl)methyl groups and one chlorine (Cl) atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorotris[(4-chlorophenyl)methyl]stannane typically involves the reaction of tin tetrachloride (SnCl4) with (4-chlorophenyl)methyl magnesium bromide (C7H6ClMgBr). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
SnCl4+3C7H6ClMgBr→ClSn(C7H6Cl)3+3MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotris[(4-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) or Grignard reagents (RMgX) are employed.
Major Products
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorotris[(4-chlorophenyl)methyl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of chlorotris[(4-chlorophenyl)methyl]stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include:
Coordination Chemistry: The tin atom forms coordination complexes with ligands.
Biological Interactions: The compound can interact with proteins and nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Chlorotris[(4-chlorophenyl)methyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride (C12H27ClSn): Known for its use as a biocide and antifouling agent.
Triphenyltin chloride (C18H15ClSn): Used in agriculture as a fungicide.
Tetraethyltin (C8H20Sn): Employed in the semiconductor industry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
38480-71-6 |
|---|---|
Formule moléculaire |
C21H18Cl4Sn |
Poids moléculaire |
530.9 g/mol |
Nom IUPAC |
chloro-tris[(4-chlorophenyl)methyl]stannane |
InChI |
InChI=1S/3C7H6Cl.ClH.Sn/c3*1-6-2-4-7(8)5-3-6;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1 |
Clé InChI |
XJPJHYCXHJXDLX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(CC3=CC=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)


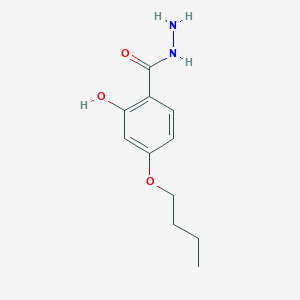

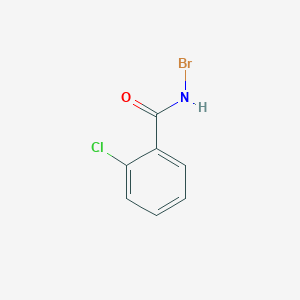
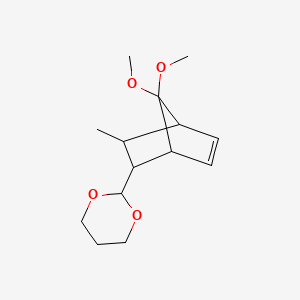
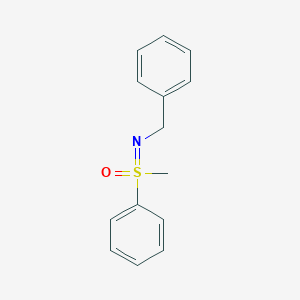
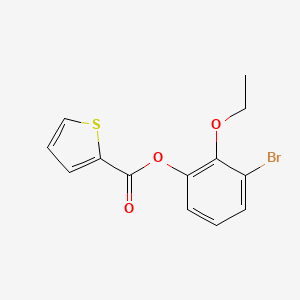
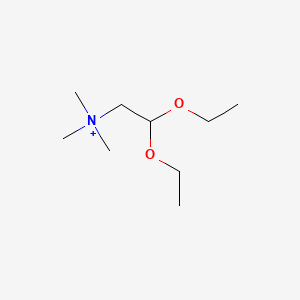
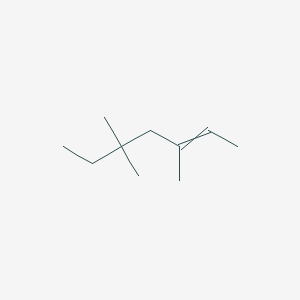
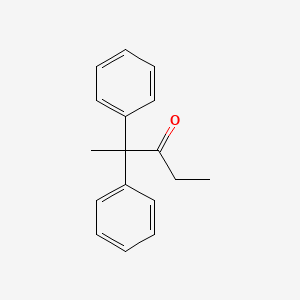
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
